molecular formula C25H38N2O2 B10975143 N,N'-(4-methylbenzene-1,2-diyl)bis(3-cyclohexylpropanamide)

N,N'-(4-methylbenzene-1,2-diyl)bis(3-cyclohexylpropanamide)

Cat. No.: B10975143
M. Wt: 398.6 g/mol
InChI Key: HJCHLUYMUIPWAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-CYCLOHEXYL-N-[2-(3-CYCLOHEXYLPROPANAMIDO)-5-METHYLPHENYL]PROPANAMIDE typically involves multiple steps, starting from readily available starting materials. One common approach involves the reaction of 3-cyclohexylpropanoic acid with an amine derivative to form an amide bond. This is followed by further functionalization to introduce the cyclohexyl and methylphenyl groups under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to streamline the production process and minimize waste .

Chemical Reactions Analysis

Types of Reactions

3-CYCLOHEXYL-N-[2-(3-CYCLOHEXYLPROPANAMIDO)-5-METHYLPHENYL]PROPANAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-CYCLOHEXYL-N-[2-(3-CYCLOHEXYLPROPANAMIDO)-5-METHYLPHENYL]PROPANAMIDE has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in drug development.

    Industry: Utilized in the development of advanced materials and polymers

Mechanism of Action

The mechanism of action of 3-CYCLOHEXYL-N-[2-(3-CYCLOHEXYLPROPANAMIDO)-5-METHYLPHENYL]PROPANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may bind to a receptor and modulate its activity, thereby influencing cellular processes and pathways .

Properties

Molecular Formula

C25H38N2O2

Molecular Weight

398.6 g/mol

IUPAC Name

3-cyclohexyl-N-[2-(3-cyclohexylpropanoylamino)-4-methylphenyl]propanamide

InChI

InChI=1S/C25H38N2O2/c1-19-12-15-22(26-24(28)16-13-20-8-4-2-5-9-20)23(18-19)27-25(29)17-14-21-10-6-3-7-11-21/h12,15,18,20-21H,2-11,13-14,16-17H2,1H3,(H,26,28)(H,27,29)

InChI Key

HJCHLUYMUIPWAM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CCC2CCCCC2)NC(=O)CCC3CCCCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.